phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the reaction of a pyrrole derivative with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. Common solvents used in this synthesis include dichloromethane and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques such as microwave-assisted synthesis and flow chemistry are often employed to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a wide range of functionalized derivatives .
Scientific Research Applications
Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl 2-methyl-4-(acetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- Phenyl 2-methyl-4-(fluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
- Phenyl 2-methyl-4-(chloroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate
Uniqueness
Phenyl 2-methyl-4-(trifluoroacetyl)-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of chemical transformations and applications .
Properties
CAS No. |
2649072-94-4 |
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Molecular Formula |
C14H12F3NO3 |
Molecular Weight |
299.2 |
Purity |
95 |
Origin of Product |
United States |
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